2-[(4-Carboxyhexanoyl)amino]benzoic acid
Description
2-[(4-Carboxyhexanoyl)amino]benzoic acid is a benzoic acid derivative featuring a carboxyhexanoyl side chain linked to the anthranilic acid core via an amide bond. This structure combines a carboxylic acid moiety (for solubility and hydrogen bonding) with a six-carbon aliphatic chain (for lipophilicity and conformational flexibility).
Properties
Molecular Formula |
C14H17NO5 |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
2-(4-carboxyhexanoylamino)benzoic acid |
InChI |
InChI=1S/C14H17NO5/c1-2-9(13(17)18)7-8-12(16)15-11-6-4-3-5-10(11)14(19)20/h3-6,9H,2,7-8H2,1H3,(H,15,16)(H,17,18)(H,19,20) |
InChI Key |
ILSAJUYHQUYCCT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC(=O)NC1=CC=CC=C1C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-carboxy-4-ethylbutanamido)benzoic acid typically involves multi-step organic reactions. One common method includes the amidation of a benzoic acid derivative with an appropriate amine, followed by carboxylation. The reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Carboxy-4-ethylbutanamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the carboxylic acid group to an alcohol.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions typically involve the use of strong acids or bases to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.
Scientific Research Applications
2-(4-Carboxy-4-ethylbutanamido)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-carboxy-4-ethylbutanamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact mechanism depends on the context in which the compound is used, such as inhibiting enzyme activity or binding to a receptor to trigger a cellular response.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-[(4-Carboxyhexanoyl)amino]benzoic acid with structurally or functionally analogous benzoic acid derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Structural and Functional Group Variations
Notes:
- Lipophilicity vs. However, the terminal -COOH group retains aqueous solubility.
- Electron Effects : Halogen substituents (e.g., Cl in ) increase electrophilicity, influencing binding to targets like enzymes or DNA.
Physicochemical Properties
- Melting Points: Derivatives with electron-withdrawing groups (e.g., -Cl, -NO2) generally exhibit higher melting points due to stronger intermolecular forces. For example, 5-Chloro-2-((4-chlorophenyl)amino)benzoic acid melts at 227–230°C , whereas non-halogenated analogs (e.g., 2-[(4-methoxyphenyl)amino]nicotinic acid) melt at lower temperatures (216–218°C) .
- Acid Strength: The additional -COOH group in 4-[(4-Carboxybenzoyl)amino]benzoic acid increases acidity (pKa ~2–3) compared to mono-carboxylic analogs, enhancing ionic interactions in biological systems .
Key Research Findings and Implications
Substituent-Driven Bioactivity : Halogenation and sulfonamide incorporation enhance antimicrobial and enzyme-modulating activities but may reduce solubility .
Chain Length Optimization: The six-carbon chain in this compound balances lipophilicity and flexibility, making it a candidate for prodrug development or targeted delivery.
Contradictory Cytotoxicity: Weak cytotoxicity in biphenyl sulfonamide derivatives vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
